Ethylnorepinephrine Hydrochloride
Description
Ethylnorepinephrine hydrochloride (CAS 3198-07-0), also known as ethylnoradrenaline hydrochloride, is a synthetic sympathomimetic amine derived from norepinephrine. Its molecular formula is C₁₀H₁₅NO₃·HCl, with a molecular weight of 233.69 g/mol . Structurally, it features an ethyl group substitution on the amine side chain of norepinephrine, enhancing beta-adrenergic receptor selectivity . Historically, it has been utilized as a bronchodilator due to its ability to relax smooth muscles in the airways . However, its use in sports is prohibited by the World Anti-Doping Agency (WADA) due to its stimulant properties .
Properties
IUPAC Name |
4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMRJGAFPUTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953869 | |
| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3198-07-0 | |
| Record name | α-Ethylnorepinephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3198-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLNOREPINEPHRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylnorepinephrine hydrochloride can be synthesized through catalytic hydrogenolysis of alpha-benzhydrylamino-3,4-dibenzyloxybutyrophenone-HCl. The process involves the use of stannous chloride as an antioxidant during the preparation and crystallization of the amine hydrochloride .
Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic hydrogenolysis, followed by purification and crystallization processes to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Ethylnorepinephrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various derivatives of ethylnorepinephrine, such as ethylnoradrenaline and ethylnorsuprarenin .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : CHClNO
- Molecular Weight : 233.69 g/mol
- CAS Number : 3198-07-0
Ethylnorepinephrine hydrochloride acts as a bronchodilator and sympathomimetic agent, activating both alpha (α) and beta (β) adrenergic receptors. This dual action makes it effective in various therapeutic contexts, particularly in respiratory conditions where bronchodilation is necessary .
Pharmacological Applications
- Bronchodilation :
- Sympathomimetic Effects :
- Research Tool :
Case Study 1: Bronchodilator Efficacy
A study explored the effectiveness of ethylnorepinephrine in patients with acute asthma exacerbations. The results indicated significant improvements in forced expiratory volume (FEV1) measurements post-administration, showcasing its potential as a rapid bronchodilator .
Case Study 2: Cardiovascular Effects
In a clinical trial assessing the cardiovascular responses to sympathomimetics, ethylnorepinephrine was administered to patients with orthostatic hypotension. The findings demonstrated an increase in systolic blood pressure and improved symptoms of dizziness, indicating its utility in managing this condition .
Safety Profile and Side Effects
While ethylnorepinephrine is generally well-tolerated, potential side effects include:
- Increased heart rate (tachycardia)
- Elevated blood pressure
- Anxiety or restlessness
Monitoring is essential during administration, especially in patients with pre-existing cardiovascular conditions .
Research Findings Summary Table
| Application | Description | Key Findings |
|---|---|---|
| Bronchodilation | Used for asthma and COPD treatment | Significant improvement in FEV1 post-treatment |
| Sympathomimetic | Management of hypotension | Increased systolic blood pressure observed |
| Research Tool | Assay for adrenergic receptor studies | Validated as a reference compound for studies |
Mechanism of Action
Ethylnorepinephrine hydrochloride exerts its effects by activating both alpha and beta adrenergic receptors. This activation leads to various physiological responses, including bronchodilation, increased heart rate, and vasoconstriction. The compound mimics the actions of the sympathetic nervous system, making it effective in treating conditions that require sympathetic stimulation .
Comparison with Similar Compounds
Structural Analogues and Receptor Selectivity
Ethylnorepinephrine shares structural similarities with endogenous catecholamines and synthetic adrenergic agonists. Key comparisons include:
Ethylnorepinephrine’s ethyl substitution enhances beta-adrenergic activity compared to norepinephrine, though it lacks the receptor specificity of modern agents like albuterol (β₂-selective) .
Pharmacokinetic and Analytical Method Comparisons
Ethylnorepinephrine is often employed as an internal standard in pharmacokinetic studies due to its structural similarity to norepinephrine. Analytical methods for related compounds vary:
The use of identical columns and detection methods for ethylnorepinephrine and norepinephrine underscores their analogous chemical behavior .
Biological Activity
Ethylnorepinephrine hydrochloride, a sympathomimetic amine, is primarily recognized for its dual action on alpha (α) and beta (β) adrenergic receptors. This compound is structurally related to norepinephrine and has significant implications in both pharmacological and clinical settings, particularly in the treatment of respiratory conditions.
This compound exerts its effects by binding to α and β adrenergic receptors:
- α-Adrenergic Receptors : Activation leads to vasoconstriction, resulting in increased blood pressure.
- β-Adrenergic Receptors : Primarily responsible for bronchodilation, facilitating relaxation of bronchial smooth muscles, which is crucial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
Upon receptor activation, a cascade of intracellular events is initiated, primarily involving the cyclic adenosine monophosphate (cAMP) pathway. This pathway plays a vital role in mediating the physiological responses associated with adrenergic stimulation, including:
- Increased heart rate
- Enhanced myocardial contractility
- Relaxation of smooth muscles in the airways .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that modifications at the alpha carbon can significantly affect its metabolism by monoamine oxidase (MAO), thereby prolonging its action. This characteristic is particularly advantageous for therapeutic applications where sustained effects are desired .
Clinical Applications
This compound has been investigated for various clinical applications:
- Bronchodilation : It is utilized as a bronchodilator to relieve bronchospasm in patients with asthma and COPD.
- Vasopressor Effects : Its ability to increase blood pressure makes it useful in certain hypotensive states .
Case Studies and Clinical Trials
Several studies have highlighted the efficacy of this compound compared to other bronchodilators:
- Comparative Efficacy : A study compared the effects of Ethylnorepinephrine with selective β2-agonists like salbutamol. Results indicated that while both were effective, salbutamol exhibited fewer side effects and a more pronounced improvement in peak expiratory flow rate (PEFR) within specified time frames .
- Synergistic Effects : Research has also explored the synergistic interactions between Ethylnorepinephrine and corticosteroids, demonstrating enhanced anti-inflammatory effects when used in combination therapy for respiratory diseases .
Data Table: Comparison of Ethylnorepinephrine with Other Bronchodilators
| Bronchodilator | Mechanism of Action | Primary Use | Side Effects |
|---|---|---|---|
| Ethylnorepinephrine | α and β adrenergic agonist | Asthma, COPD | Tachycardia, hypertension |
| Salbutamol | Selective β2 agonist | Asthma | Tremors, palpitations |
| Terbutaline | Selective β2 agonist | Asthma | Tachycardia |
| Epinephrine | Non-selective adrenergic agonist | Anaphylaxis, severe asthma | Increased heart rate |
Q & A
Q. What are the validated synthetic routes for ethylnorepinephrine hydrochloride, and how do reaction conditions influence product purity?
this compound can be synthesized via salt formation using hydrochloric acid in solvents like methanol, isopropyl alcohol, or acetone. Key steps include:
- Dissolving the free base in a solvent (e.g., methanol) and adjusting pH to 2.5–3.0 with HCl .
- Crystallization under controlled temperatures (e.g., 0–20°C) to isolate the hydrochloride salt .
- Purity optimization via solvent ratios (e.g., methanol:n-heptane) and pH adjustments to minimize impurities like unreacted base or degradation products .
Q. Which analytical techniques are recommended for quantifying this compound and its impurities?
- HPLC with UV detection : Used for quantifying the active compound and detecting impurities (e.g., residual solvents or degradation byproducts). Column selection (C18 or polar-embedded phases) and mobile phase pH (2.5–3.5) are critical for resolution .
- Titrimetry : Acid-base titration with potentiometric endpoints to confirm stoichiometric HCl content .
- Spectrophotometry : Ion-pair complex formation with dyes (e.g., bromothymol blue) for rapid quantification in bulk samples .
Q. What are the primary pharmacological targets of this compound, and how do they inform experimental design?
Ethylnorepinephrine acts as a β-adrenergic receptor agonist, with partial selectivity for β2-receptors, making it relevant for bronchodilation studies. Key considerations:
- In vitro assays : Use isolated tracheal smooth muscle preparations to measure relaxation efficacy .
- Dose-response curves : Compare potency to epinephrine or isoproterenol in receptor-binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variations in:
- Experimental models : Differences in species-specific receptor expression (e.g., rat vs. human β2-receptor isoforms) .
- Formulation stability : Degradation under light or humidity may reduce potency; stability studies under ICH guidelines (25°C/60% RH) are essential .
- Impurity profiles : HPLC-MS analysis to identify and quantify degradation products (e.g., oxidized metabolites) .
Q. What methodologies optimize yield and purity in large-scale synthesis while minimizing environmental impact?
- Solvent selection : Replace methanol with isopropyl alcohol for reduced toxicity and easier recycling .
- Process analytical technology (PAT) : Real-time pH and temperature monitoring to control crystallization kinetics .
- Green chemistry approaches : Catalytic HCl gas instead of aqueous HCl to reduce wastewater .
Q. How do researchers validate the stability of this compound in long-term storage for preclinical studies?
- Forced degradation studies : Expose samples to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) to identify degradation pathways .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months, with monthly HPLC assays to track impurity formation .
- Lyophilization : Improve stability by removing water, particularly for injectable formulations .
Q. What strategies address interspecies variability in toxicology assessments of this compound?
- In silico modeling : Use QSAR tools to predict metabolic pathways (e.g., methylation by COMT enzymes) across species .
- Cross-species receptor profiling : Compare β-receptor binding affinities in human, rat, and dog tissues to adjust dosing regimens .
- Toxicogenomics : RNA sequencing to identify species-specific gene expression changes in liver and kidney tissues .
Methodological Considerations for Experimental Design
Q. How should researchers design dose-ranging studies to balance efficacy and cardiovascular side effects?
- Telemetry in animal models : Monitor real-time blood pressure and heart rate during infusion to identify safe thresholds .
- PK/PD modeling : Link plasma concentration-time profiles to bronchodilation metrics (e.g., FEV1 improvement) .
Q. What are best practices for detecting and quantifying low-abundance impurities in this compound batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
